molecular formula C13H12ClNO3 B3022372 Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate CAS No. 675148-38-6

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate

Cat. No.: B3022372
CAS No.: 675148-38-6
M. Wt: 265.69 g/mol
InChI Key: AIECEJBJUVTIRQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzoate ester group, a chloromethyl group, and a methyloxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the benzoate ester group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidation can yield carboxylic acids or ketones.

    Hydrolysis Products: Hydrolysis results in the formation of benzoic acid and methanol.

Scientific Research Applications

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The oxazole ring and benzoate ester group may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(chloromethyl)benzoate: Lacks the oxazole ring, making it less versatile in certain synthetic applications.

    4-(Chloromethyl)-5-methyloxazole: Lacks the benzoate ester group, which may reduce its solubility and reactivity in some contexts.

    Methyl 4-(4-methyl-5-oxazolyl)benzoate:

Uniqueness

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for a wide range of scientific research and industrial applications.

Properties

IUPAC Name

methyl 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-8-11(7-14)15-12(18-8)9-3-5-10(6-4-9)13(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIECEJBJUVTIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

POCl3 (2.23 mL, 24.3 mmol) was added dropwise to a stirred solution of N-oxide 1 (5.0 g, 20.2 mmol) in dry DCM (100 mL) and the mixture stirred at 40° C. for 16 h. The solution was poured into a slurry of ice/1 M NaOH solution (100 mL) and the mixture stirred for 10 min. The mixture was extracted with DCM (3×50 mL), the combined organic extract dried and the solvent evaporated. The residue was purified by column chromatography, eluting with 20% EtOAc/pet. ether, to give benzoate 2 (4.12 g, 77%) as a white powder: mp (EtOAc) 127-128° C.; 1H NMR (CDCl3) δ 8.06-8.12 (m, 4H, H-2, H-3, H-5, H-6), 4.56 (s, 2H, CH2Cl), 3.94 (s, 3H, OCH3), 2.45 (s, 3H, CH3); MS m/z 266.6 (MH+, 100%). Anal. calcd for C13H12ClNO3: C, 58.77; H, 4.55; N, 5.27. Found: C, 58.82; H, 4.43; N, 5.18%.
Name
Quantity
2.23 mL
Type
reactant
Reaction Step One
Name
N-oxide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

4-(Benzyloxycarbonylamino)methyl)benzoic acid (30). Benzyl chloroformate (10.3 mL, 72.7 mmol) and 2 M NaOH solution (33 mL, 66 mmol) were simultaneously added dropwise to a stirred solution of 4-aminomethylbenzoic acid (29) (10.0 g, 66.2 mmol) in 2 M NaOH solution (33 mL) and THF (30 mL) at 0° C. The mixture was stirred at 20° C. for 16 h, then the organic solvent was evaporated and the residue acidified with 2 M HCl until the pH of the mixture was 2-3. The precipitate was filtered, washed with water (250 mL), washed with EtOH (50 mL), and finally washed with Et2O (100 mL). The solid was dried under vacuum to give acid 2 (16.43 g, 87%) as a white powder: mp 190-192° C. [lit. (Loge et. al., J. Enzyme Inhibit. Med. Chem. 2002, 17, 381-390) mp (toluene) 194-195° C.; 1H NMR δ 7.85 (br d, 2 H, H-2, H-6), 7.82 (br t, J=6.1Hz, 1 H, NHCO2), 7.30-7.40 (m, 5 H, H-2′, H-3′, H-4′, H-5′, H-6′), 7.27 (br d, J=8.2Hz, 2 H, H-3, H-5), 5.05 (s, 2H, OCH2), 4.24 (d, J=6.1Hz, 2 H, CH2N).
Name
benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
4-aminomethylbenzoic acid
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

A mixture of methyl 4-formylbenzoate (1.63 g), 2,3-butanedione-2-oxime (1.0 g) and 4N hydrogenchloride-ethyl acetate solution (10 mL) was stirred at room temperature for 4 days. After concentration of the reaction mixture, the obtained crystals were washed with diethyl ether. Tetrahydrofuran (30 mL) was added to the crystals, and thionyl chloride (1.90 g) was further added. The mixture was heated under reflux for 3 hrs. After concentration of the reaction mixture, saturated aqueous sodium hydrogen carbonate was added to the residue, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give methyl 4-(4-chloromethyl-5-methyl-1,3-oxazol-2-yl)benzoate as colorless crystals (1.10 g, 42%) from a fraction eluted with ethyl acetate-hexane (1:3, v/v). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 130-131° C.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate
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Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate
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Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate
Reactant of Route 6
Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate

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